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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Advanced Buffer
Systems
In molecular biology, the precise separation and analysis of nucleic acids are foundational to

discovery. While traditional buffer systems like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA

(TBE) are widely used, they possess inherent limitations, especially in high-resolution

applications. Bicine (N,N-Bis(2-hydroxyethyl)glycine), a zwitterionic buffer developed by

Norman Good, offers a compelling alternative for nucleic acid electrophoresis.[1] Its unique

properties provide a stable pH environment and excellent resolving power, particularly for

smaller nucleic acid fragments.[2]

Bicine is an organic compound with a pKa of 8.35 at 20°C, providing a robust buffering range of

7.6 to 9.0.[1][3] This range is ideal for maintaining the stability of nucleic acids and proteins
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during electrophoresis.[4][5] Unlike Tris-based buffers, which can exhibit a temperature-current

feedback loop leading to gel overheating, Bicine-based systems can offer a more stable and

cooler run, preserving band integrity.[6][7] These application notes provide a comprehensive

guide to leveraging Bicine buffer systems for superior nucleic acid separation.

Mechanism of Action and Key Advantages
The efficacy of Bicine in electrophoresis stems from its chemical structure and behavior as a

zwitterion.[8] It effectively resists the pH shifts that occur at the anode (acidic) and cathode

(alkaline) during an electrophoretic run.[4] This pH stability is critical for ensuring that the

phosphate backbone of nucleic acids maintains a consistent negative charge, leading to

predictable migration based on size.

Core Advantages of Bicine Buffer:

Enhanced pH Stability: Bicine's molecular structure, containing two hydroxyl groups and an

amino group, allows it to effectively neutralize both acidic and alkaline changes, ensuring a

stable pH throughout the electrophoresis process.[4]

Superior Resolution of Small Fragments: Bicine-based systems are particularly

advantageous for resolving small DNA and RNA fragments (<2kb), often yielding sharper

and clearer bands than traditional buffers.[2][7]

Low Ionic Strength and Conductivity: Bicine buffers can be formulated to have lower

conductivity than TBE, reducing heat generation. This allows for the application of higher

voltages, shortening run times without compromising resolution or melting the gel.

Chemical Inertness: Bicine is chemically stable and less likely to interact with nucleic acids

or downstream enzymatic applications compared to borate-containing buffers like TBE,

which can inhibit enzymes such as ligases.[6][7][9]

Comparative Analysis: Bicine vs. TAE and TBE
The choice of running buffer is a critical experimental parameter that directly impacts the quality

of electrophoresis results. Understanding the distinct advantages of Bicine over TAE and TBE

allows researchers to optimize separation for specific applications.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Detailed Protocols
These protocols provide a framework for preparing and using Bicine-based buffers and gels.

For optimal results, always use high-purity reagents and deionized water.

Protocol 1: Preparation of Bicine Stock Solutions
Materials:

Bicine (N,N-Bis(2-hydroxyethyl)glycine), MW: 163.17 g/mol [11][12]

Sodium Hydroxide (NaOH)

Deionized Water (diH₂O)

Analytical Balance, pH meter, Stir plate, and Volumetric flasks[8]

Procedure for 1 M Bicine Stock Solution:

Accurately weigh 163.17 g of Bicine powder.[8]

Place the powder in a clean beaker and add approximately 800 mL of deionized water.

Stir the solution until the Bicine is fully dissolved.[8]

Adjust the pH to the desired value (e.g., 8.3) using a concentrated NaOH solution. Monitor

the pH carefully with a calibrated pH meter.
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Transfer the solution to a 1000 mL volumetric flask.

Rinse the beaker with deionized water and add the rinse to the volumetric flask.

Add deionized water to bring the final volume to 1000 mL.

Store the solution at room temperature. For long-term storage, sterile filtration is

recommended.

Protocol 2: High-Resolution Polyacrylamide Gel
Electrophoresis (PAGE)
This protocol is optimized for the separation of small nucleic acid fragments (e.g., PCR

products, small RNAs).

Materials:

1 M Bicine Stock Solution (pH 8.3)

30% Acrylamide/Bis-acrylamide solution (e.g., 29:1)

TEMED (N,N,N′,N′-tetramethylethylenediamine)

10% Ammonium Persulfate (APS), freshly prepared

Gel casting apparatus[13]

1. Preparing the Gel Solution (Example for an 8% Resolving Gel):

Deionized Water: 5.6 mL

30% Acrylamide/Bis Solution: 2.4 mL

10x Bicine Running Buffer (see below): 0.88 mL

10% APS: 30.8 µL

TEMED: 15 µL[13]
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2. Preparing 10x Bicine Running Buffer:

1 M Bicine: 250 mL

Adjust pH to 8.3 if necessary.

Add deionized water to a final volume of 1000 mL.

The final 1x concentration will be 25 mM Bicine.

3. Casting the Gel:

Thoroughly clean and assemble the glass plates and spacers of the gel casting apparatus.

[13][14]

Combine the gel solution components in a small beaker, adding the APS and TEMED last to

initiate polymerization.[13]

Swirl gently to mix and immediately pour the solution between the glass plates, avoiding air

bubbles.

Insert the comb and allow the gel to polymerize for at least 60 minutes at room temperature.

[13]

4. Running the Electrophoresis:

Once polymerized, remove the comb and place the gel into the electrophoresis tank.

Fill the inner and outer chambers with 1x Bicine Running Buffer.

Load nucleic acid samples mixed with an appropriate loading dye.

Connect the power supply and run the gel at a constant voltage (e.g., 100-150V) until the

dye front reaches the desired position.[13]

5. Visualization:

After electrophoresis, carefully remove the gel from the cassette.
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Stain the gel using a suitable nucleic acid stain (e.g., SYBR Green, Ethidium Bromide)

according to the manufacturer's protocol.

Visualize the bands using an appropriate imaging system.

Experimental Workflow and Visualization
A streamlined workflow is essential for reproducible results. The following diagram illustrates

the key stages of performing nucleic acid electrophoresis with a Bicine buffer system.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Workflow for nucleic acid electrophoresis using Bicine buffer.

Troubleshooting and Advanced Considerations
Smeared Bands: This can result from overloaded samples, too high a voltage, or buffer

depletion. Ensure the 1x running buffer is fresh and not reused excessively. Consider

lowering the voltage for longer runs.

No or Slow Migration: Check the concentration of the running buffer and ensure the power

supply is functioning correctly. Incorrect pH of the buffer can also affect migration.

Gel Overheating: While Bicine reduces heating, high voltage over extended periods can still

generate heat.[10] Ensure adequate buffer volume to act as a heat sink or run the gel in a

cold room for sensitive applications.
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Low-Temperature Applications: Bicine is an excellent choice for low-temperature biochemical

work as it maintains good buffering performance, providing a stable pH environment for

reactions that are sensitive to temperature fluctuations.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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